methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate
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Overview
Description
Methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate is a complex organic compound that features an indole moiety, a sulfonyl group, and methoxy substituents. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate, typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the appropriate selection of starting materials and reagents to introduce the sulfonyl and methoxy groups.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this specific compound would require detailed process optimization based on the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions would vary based on the desired reaction, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety could lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
Methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
Uniqueness
Methyl [3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate is unique due to its combination of indole, sulfonyl, and methoxy groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets .
Properties
Molecular Formula |
C19H21NO7S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 2-[3-(2,3-dihydroindol-1-ylsulfonyl)-2,6-dimethoxyphenoxy]acetate |
InChI |
InChI=1S/C19H21NO7S/c1-24-15-8-9-16(19(26-3)18(15)27-12-17(21)25-2)28(22,23)20-11-10-13-6-4-5-7-14(13)20/h4-9H,10-12H2,1-3H3 |
InChI Key |
ZXRLYGKDRVTKBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC)OCC(=O)OC |
Origin of Product |
United States |
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